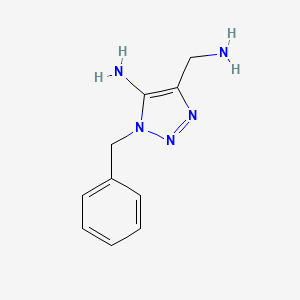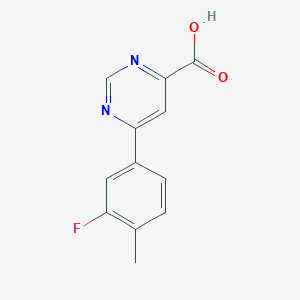![molecular formula C19H14N6O3S B13994057 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide CAS No. 29821-92-9](/img/structure/B13994057.png)
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide is an azo compound characterized by the presence of a diazene functional group (–N=N–) and a sulfonamide group. Azo compounds are known for their vibrant colors and are widely used in dyes and pigments. The compound also contains an 8-hydroxyquinoline moiety, which is a well-known ligand for metal complexes and has various biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide typically involves an azo coupling reaction. This reaction is carried out between a diazonium salt and 8-hydroxyquinoline. The diazonium salt is prepared by diazotizing an aromatic amine in the presence of nitrous acid. The reaction conditions usually involve maintaining a low temperature to stabilize the diazonium salt and prevent its decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and reaction conditions precisely. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted sulfonamides
科学研究应用
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color
作用机制
The compound exerts its effects primarily through its ability to form complexes with metal ions. The 8-hydroxyquinoline moiety acts as a bidentate ligand, coordinating with metal ions and affecting various biological pathways. This coordination can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
- 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- (E)-1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)ethanone
- 5-((4-(-phenyldiazenyl)phenyl)diazenyl)quinolin-8-ol
Uniqueness
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide is unique due to its combination of the 8-hydroxyquinoline moiety and the sulfonamide group. This combination enhances its ability to form stable metal complexes and increases its biological activity compared to similar compounds .
属性
CAS 编号 |
29821-92-9 |
|---|---|
分子式 |
C19H14N6O3S |
分子量 |
406.4 g/mol |
IUPAC 名称 |
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H14N6O3S/c26-17-9-8-16(15-3-1-10-20-18(15)17)24-23-13-4-6-14(7-5-13)29(27,28)25-19-21-11-2-12-22-19/h1-12,26H,(H,21,22,25) |
InChI 键 |
HFVBFGGESMZQHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


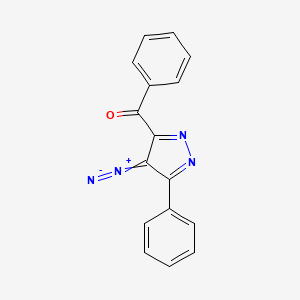
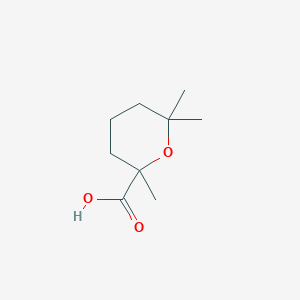
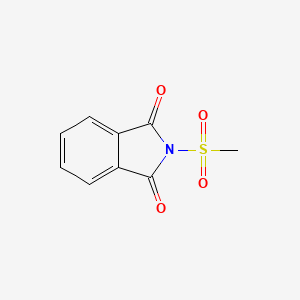
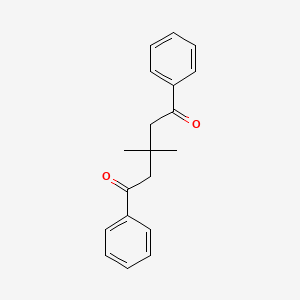
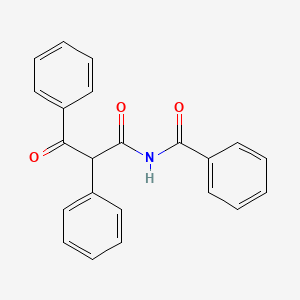
![Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester](/img/structure/B13994031.png)
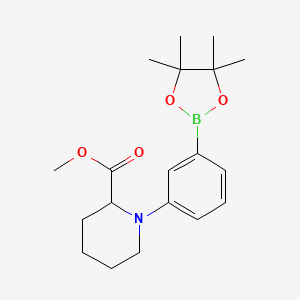
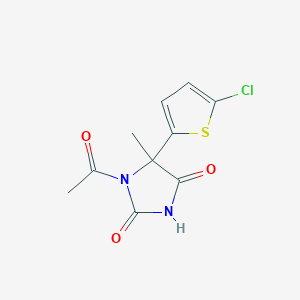
![[6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B13994041.png)
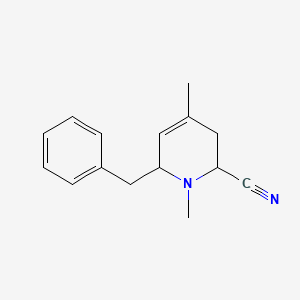
![Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B13994055.png)
![2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid](/img/structure/B13994062.png)
